molecular formula C11H11IN2O2 B1507940 Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-50-6

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1507940
CAS No.: 885276-50-6
M. Wt: 330.12 g/mol
InChI Key: VOCGLGLJKQMRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are nitrogen-containing heterocyclic compounds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 3-iodo-6-methylpyridine derivatives, under acidic or basic conditions.

  • Metal-Free Synthesis: Recent advancements have introduced metal-free synthetic routes, which are more environmentally friendly and cost-effective. For instance, the use of NaOH-promoted cycloisomerizations of N-propargylpyridiniums has shown promising results.

  • Industrial Production Methods: On an industrial scale, the synthesis often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the iodine atom, potentially leading to the formation of different functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Iodinated derivatives, carboxylic acids, and ketones.

  • Reduction: Iodoalkanes, amines, and alcohols.

  • Substitution: Amides, esters, and thioethers.

Scientific Research Applications

Chemistry: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies. Medicine: It has been investigated for its antituberculosis properties, as imidazo[1,2-a]pyridine analogues have demonstrated efficacy against Mycobacterium tuberculosis. Industry: The compound is utilized in the development of new materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

  • Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate: A structural isomer with a different position of the methyl group.

  • 3-Iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A closely related compound without the ethyl ester group.

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate: A compound with similar core structure but different substituents.

Uniqueness: this compound stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structural features make it a valuable compound for various applications.

Biological Activity

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 885276-50-6) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H11IN2O2
  • Molecular Weight : 330.12 g/mol
  • Purity : Minimum 96% .

Biological Activities

Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Recent studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of various cancer cell lines. In vitro tests using the MTT assay against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cells indicated significant cytotoxic effects .
    • A specific study reported that compounds with modifications in their structure demonstrated varying degrees of cytotoxicity, highlighting the importance of lipophilicity in enhancing anti-cancer potential .
  • Antimicrobial and Antiparasitic Properties :
    • The compound has shown activity against various pathogens. For instance, imidazo[1,2-a]pyridine derivatives have been investigated for their anti-parasitic effects against Trichomonas vaginalis, demonstrating promising results .
    • Additionally, studies have documented antibacterial and antifungal properties associated with these compounds .
  • Anti-inflammatory and Analgesic Effects :
    • Imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties that may be leveraged for therapeutic applications in inflammatory diseases .
  • Neuropharmacological Effects :
    • Some derivatives have been explored for their potential as anxiolytics and anticonvulsants, indicating a role in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • The presence of iodine at the 3-position and a methyl group at the 6-position contributes to its lipophilicity and enhances interaction with biological targets.
  • Variations in substituents on the imidazo ring have been correlated with changes in potency and selectivity against different biological targets .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Various imidazo[1,2-a]pyridine derivativesCytotoxicitySignificant inhibition of cancer cell lines (MCF-7, HT-29)
Imidazo[1,2-a]pyridine analogsAntiparasiticEffective against Trichomonas vaginalis
Ethyl 3-bromoimidazo derivativesAnticancerVaried efficacy based on structural modifications

Properties

IUPAC Name

ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGLGLJKQMRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722987
Record name Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-50-6
Record name Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.